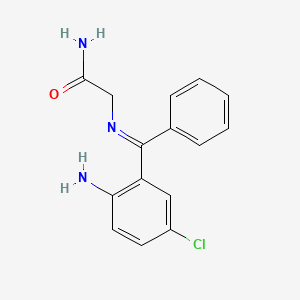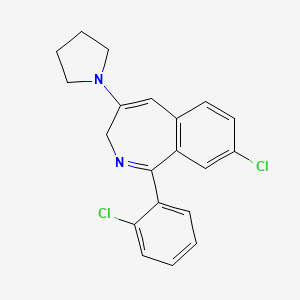
8-Chloro-1-(2-chlorophenyl)-4-(pyrrolidin-1-yl)-3H-2-benzazepine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Chloro-1-(2-chlorophenyl)-4-(pyrrolidin-1-yl)-3H-2-benzazepine is a chemical compound that belongs to the class of benzazepines. This compound is characterized by the presence of a chloro group at the 8th position, a 2-chlorophenyl group, and a pyrrolidinyl group attached to the benzazepine core. Benzazepines are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-1-(2-chlorophenyl)-4-(pyrrolidin-1-yl)-3H-2-benzazepine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzazepine Core: The benzazepine core can be synthesized through a cyclization reaction involving an appropriate precursor, such as a substituted phenylacetic acid derivative.
Introduction of the Chloro Groups: The chloro groups can be introduced through halogenation reactions using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Pyrrolidinyl Group: The pyrrolidinyl group can be attached through a nucleophilic substitution reaction, where a pyrrolidine derivative reacts with the benzazepine core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the production process.
化学反应分析
Types of Reactions
8-Chloro-1-(2-chlorophenyl)-4-(pyrrolidin-1-yl)-3H-2-benzazepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological targets, such as enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, and neuroprotective properties.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 8-Chloro-1-(2-chlorophenyl)-4-(pyrrolidin-1-yl)-3H-2-benzazepine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
相似化合物的比较
8-Chloro-1-(2-chlorophenyl)-4-(pyrrolidin-1-yl)-3H-2-benzazepine can be compared with other benzazepine derivatives, such as:
1-(2-Chlorophenyl)-4-(pyrrolidin-1-yl)-3H-2-benzazepine: Lacks the chloro group at the 8th position.
8-Chloro-1-(2-methylphenyl)-4-(pyrrolidin-1-yl)-3H-2-benzazepine: Has a methyl group instead of a chloro group at the 2nd position of the phenyl ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
属性
CAS 编号 |
81389-23-3 |
|---|---|
分子式 |
C20H18Cl2N2 |
分子量 |
357.3 g/mol |
IUPAC 名称 |
8-chloro-1-(2-chlorophenyl)-4-pyrrolidin-1-yl-3H-2-benzazepine |
InChI |
InChI=1S/C20H18Cl2N2/c21-15-8-7-14-11-16(24-9-3-4-10-24)13-23-20(18(14)12-15)17-5-1-2-6-19(17)22/h1-2,5-8,11-12H,3-4,9-10,13H2 |
InChI 键 |
PNMGXEDZFFSINR-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)C2=CC3=C(C=C(C=C3)Cl)C(=NC2)C4=CC=CC=C4Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


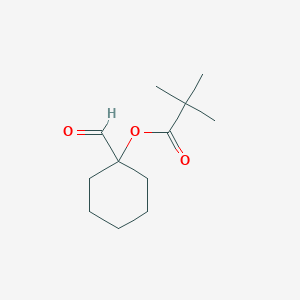
![5-([1,1'-Biphenyl]-4-yl)-2-(4-nitrophenyl)-1,3-oxazole](/img/structure/B14423689.png)


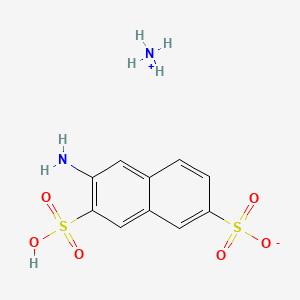
![Propan-2-yl 2-[(2-nitrophenyl)methylidene]-3-oxobutanoate](/img/structure/B14423712.png)
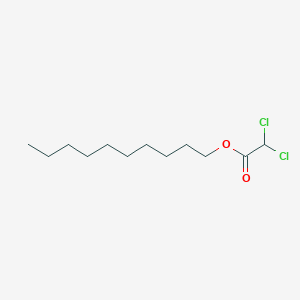


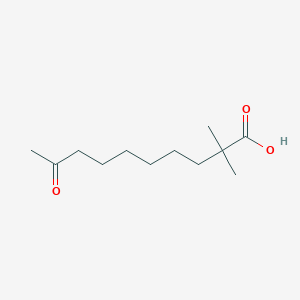
![N'-{4-[(1,3-Benzothiazol-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14423745.png)
![2-[2-(1,3-Dioxolan-2-yl)ethyl]cyclohepta-3,5-dien-1-one](/img/structure/B14423747.png)

